molecular formula C52H77N13O13 B14752191 Lys-[Des-Arg9]Bradykinin acetate

Lys-[Des-Arg9]Bradykinin acetate

Cat. No.: B14752191
M. Wt: 1092.2 g/mol
InChI Key: SKSRHHSESGJUOR-HVJIRRSLSA-N
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Description

Lys-[Des-Arg⁹]Bradykinin acetate (C₅₂H₇₇N₁₃O₁₃; molecular weight 1092.27) is a synthetic peptide and a potent, selective agonist of the bradykinin B1 receptor (B1R). It exhibits a dissociation constant (Ki) of 0.12 nM for human B1R and >30,000 nM for B2 receptors, demonstrating exceptional selectivity . This compound is derived from kallidin (Lys-bradykinin) by removal of the C-terminal arginine residue (Des-Arg⁹) and acetylation. Its primary pharmacological action includes induction of hypotension via B1R-mediated vasodilation and modulation of intracellular calcium signaling . Lys-[Des-Arg⁹]Bradykinin acetate is also implicated in inflammatory pathways, particularly in conditions like COVID-19, where B1R activation exacerbates cytokine release and vascular leakage .

Properties

Molecular Formula

C52H77N13O13

Molecular Weight

1092.2 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C50H73N13O11.C2H4O2/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32;1-2(3)4/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-;/m0./s1

InChI Key

SKSRHHSESGJUOR-HVJIRRSLSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Assembly

The synthesis of Lys-[Des-Arg⁹]Bradykinin acetate predominantly employs Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, leveraging its compatibility with acid-labile side-chain protecting groups. A typical synthesis begins with the attachment of the C-terminal amino acid to a Wang resin or 2-chlorotrityl chloride resin, chosen for their stability during iterative coupling and cleavage steps. The resin’s loading capacity (0.3–0.8 mmol/g) directly influences batch scalability, with higher loadings favoring larger-scale production.

Sequential Coupling and Deprotection

The peptide sequence (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe) is assembled via iterative cycles of Fmoc deprotection and amino acid coupling. Deprotection uses 20% piperidine in dimethylformamide (DMF), achieving >99% efficiency per cycle. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate carboxyl groups, with 4-methylmorpholine (NMM) as the base. Coupling times range from 30 to 60 minutes, monitored via Kaiser ninhydrin tests to ensure >98% completion.

Table 1: Representative Coupling Parameters for SPPS

Amino Acid Coupling Reagent Time (min) Efficiency (%)
Lys HATU 45 99.2
Arg(Pbf) HBTU 60 98.5
Phe HATU 30 99.8

Side-Chain Deprotection and Cleavage

Following sequence assembly, side-chain protecting groups (e.g., Pbf for arginine, Trt for glutamine) are removed using a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v). The resin is agitated for 2–3 hours, after which the crude peptide is precipitated in cold diethyl ether and lyophilized. Acetylation of the N-terminal lysine is performed in situ using acetic anhydride, ensuring structural fidelity to the target compound.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude peptide mixtures are purified via reverse-phase HPLC on C18 columns (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water (mobile phase A) and 0.1% TFA in acetonitrile (mobile phase B). A typical gradient progresses from 20% to 50% B over 30 minutes, achieving baseline separation of Lys-[Des-Arg⁹]Bradykinin acetate from deletion sequences and byproducts. Purity thresholds of ≥95% are standard, as mandated for research-grade peptides.

Mass Spectrometry (MS) and Amino Acid Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (MW = 1061.2 Da), with observed m/z values matching theoretical [M+H]⁺ (1062.2) and [M+2H]²⁺ (531.6) ions. Post-purification, amino acid analysis via hydrolysis (6M HCl, 110°C, 24 hours) quantifies residue composition, ensuring stoichiometric accuracy.

Table 2: Analytical Characterization Data

Parameter Result Method
Molecular Weight 1061.2 Da ESI-MS
Purity ≥95% HPLC (214 nm)
Retention Time 14.2 min C18 Column
Isoelectric Point (pI) 10.5 Theoretical Calc.

Structural Modifications and Stabilization

Enzymatic Degradation Mitigation

Lys-[Des-Arg⁹]Bradykinin acetate is susceptible to angiotensin-converting enzyme (ACE)-mediated cleavage, particularly at the Ser⁶-Pro⁷ bond. Studies demonstrate that chloride ion concentration modulates degradation rates:

  • 0 mM NaCl : No cleavage observed.
  • 150 mM NaCl : Peak degradation rate (t₁/₂ = 12 minutes).
    To enhance stability, formulations often include protease inhibitors (e.g., EDTA, captopril) or employ D-amino acid substitutions at vulnerable positions, though this may alter receptor binding.

Acetate Counterion Optimization

The acetate salt form is preferred for its solubility and crystallinity. Counterion exchange is achieved via ion-pair chromatography, replacing TFA with acetic acid during final purification. Acetate content is quantified via conductometric titration, targeting a 1:1 peptide-to-acetate ratio for optimal physicochemical properties.

Applications in Receptor Binding Studies

B1 Receptor Selectivity Profiling

Lys-[Des-Arg⁹]Bradykinin acetate exhibits a K₁ of 0.12 nM at human B1 receptors, compared to >30,000 nM at B2 receptors. This selectivity is attributed to the absence of the C-terminal arginine residue, which sterically hinders B2 receptor engagement. Radioligand displacement assays using [³H]Lys-[Des-Arg⁹]Bradykinin validate binding kinetics, with Schild plots confirming competitive antagonism in the presence of B1-selective inhibitors.

In Vivo Pharmacodynamic Studies

In rodent models, intravenous administration (0.1–1.0 µg/kg) induces dose-dependent hypotension, mediated by B1 receptor-induced vasodilation. Blood pressure reductions are sustained for 15–30 minutes, underscoring the compound’s utility in studying acute inflammatory responses.

Chemical Reactions Analysis

Types of Reactions: Lys-[Des-Arg9]Bradykinin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide bonds, while substitution may introduce new functional groups that alter the peptide’s activity .

Scientific Research Applications

Lys-[Des-Arg9]Bradykinin acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis, modification, and degradation.

    Biology: Employed to investigate the role of bradykinin receptors in various biological processes, such as inflammation, pain, and vascular permeability.

    Medicine: Utilized in the development of new therapeutic agents targeting bradykinin receptors for conditions such as chronic pain, inflammation, and cardiovascular diseases.

    Industry: Applied in the production of diagnostic tools and assays for detecting bradykinin receptor activity .

Mechanism of Action

Lys-[Des-Arg9]Bradykinin acetate exerts its effects by binding to the bradykinin B1 receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the production of secondary messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately result in various physiological responses, including vasodilation, increased vascular permeability, and pain sensation .

Comparison with Similar Compounds

Other B1 Receptor Agonists

des-Arg⁹-Bradykinin
  • Structure : Lacks the C-terminal arginine of bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg → Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe).
  • Potency : Less potent than Lys-[Des-Arg⁹]Bradykinin in vivo. In LPS-treated rabbits, des-Arg⁹-BK induced transient hypotension with an ED₅₀ ~10-fold higher than Lys-[Des-Arg⁹]BK .
  • Metabolism : Rapidly degraded by angiotensin-converting enzyme (ACE), limiting its duration of action. ACE cleaves des-Arg⁹-BK at Ser-Pro-Phe, producing inactive fragments .
Metabolically Protected B1 Agonists
  • Lys-[D-Phe⁸]des-Arg⁹-BK and Sar-[D-Phe⁸]des-Arg⁹-BK: Engineered to resist ACE and aminopeptidase M. Hypotensive Effects: Induce biphasic hypotension (acute and prolonged phases). The prolonged phase is prostaglandin-dependent and persists for >60 minutes, unlike natural agonists . Therapeutic Potential: Used in studies of chronic inflammation due to extended receptor activation .

B2 Receptor Agonists

Bradykinin (BK) and Tyr⁸-Bradykinin
  • Receptor Specificity : Activate B2 receptors (constitutively expressed).
  • Trigger acute pain, rhinorrhea, and nasal congestion via neural pathways, unlike B1 agonists .
  • Degradation : Cleaved by ACE into Arg-Pro-Pro-Gly-Phe + Ser-Pro and Phe-Arg fragments .
Kallidin (Lys-Bradykinin)
  • Structure : BK with an N-terminal lysine (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).
  • Activity : B2 receptor agonist with similar potency to BK. Converted to Lys-des-Arg⁹-BK (B1 agonist) by carboxypeptidases .

B1 Receptor Antagonists

Lys-[Des-Arg⁹,Leu⁸]-BK
  • Mechanism : Competitive B1R antagonist (Ki ~3 × 10⁻⁶ M) .
  • Functional Impact : Reverses B1R-mediated erectile dysfunction in rats by reducing collagen deposition and inflammatory cytokines (TGF-β1, TNF-α, IL-6) .
des-Arg⁹-[Leu⁸]-BK
  • Specificity : Blocks B1R without affecting B2 receptors. Used to elucidate B1R roles in macrophage signaling and pain pathways .

Enzymatic Stability and Pharmacokinetics

Compound Key Metabolizing Enzymes Half-Life Extension Strategies
Lys-[Des-Arg⁹]BK Aminopeptidase M, ACE Co-administration with captopril (ACE inhibitor) or amastatin (aminopeptidase inhibitor)
des-Arg⁹-BK ACE None (rapidly inactivated in plasma)
Sar-[D-Phe⁸]des-Arg⁹-BK Resistant to ACE/aminopeptidase M Engineered D-Phe substitution

Functional and Clinical Implications

Compound Primary Pathway Disease Relevance
Lys-[Des-Arg⁹]BK B1R → cAMP inhibition → Ca²⁺ release from ER COVID-19 (ACE2 dysfunction), chronic inflammation
des-Arg⁹-BK B1R → transient hypotension Acute inflammation (limited use due to instability)
Bradykinin B2R → NO release, vasodilation Allergic rhinitis, acute pain

Q & A

Q. What is the receptor selectivity profile of Lys-[Des-Arg9]Bradykinin acetate, and how does it compare to other B1 agonists?

this compound exhibits high selectivity for the bradykinin B1 receptor (B1R) over B2 receptors, with Ki values of 0.12 nM (human B1R) and >30,000 nM (human B2R) . It is 16-fold more potent than [Des-Arg9]-Bradykinin in activating B1R . Cross-species studies show varying potency: Ki values are 1.7 nM (mouse B1R) and 0.23 nM (rabbit B1R) . Researchers should validate receptor expression in model systems, as species-specific receptor variants may influence outcomes .

Q. What are the recommended storage conditions and handling protocols for this compound in experimental settings?

The compound is moisture-sensitive and requires storage at -20°C (powder) or -80°C (in solvent) for long-term stability . Use desiccants and avoid freeze-thaw cycles in solution. Safety protocols include wearing PPE (gloves, lab coat) due to undefined toxicity risks . For in vitro assays, prepare fresh working solutions in isotonic buffers (e.g., PBS) to prevent aggregation .

Q. How should researchers design dose-response experiments to evaluate the efficacy of this compound in B1 receptor activation?

Use calcium imaging (e.g., F/F0 ratio measurements) to quantify intracellular Ca²⁺ flux, a hallmark of B1R activation . Test concentrations between 0.1 nM and 10 µM, with R715 (B1R antagonist) as a negative control . Include vehicle controls (e.g., DMSO at ≤0.1%) and normalize responses to maximum agonist activity. Statistical analysis should apply non-linear regression for EC50 calculations, adhering to guidelines for reproducibility (e.g., ≥3 biological replicates) .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's potency across different species (e.g., human vs. rodent models)?

Species-specific differences in B1R binding affinity (e.g., human Ki = 0.12 nM vs. mouse Ki = 1.7 nM) may arise from receptor polymorphisms . To resolve discrepancies:

  • Use species-specific receptor-transfected cell lines (e.g., HEK293) for controlled comparisons .
  • Validate findings with orthogonal assays (e.g., cAMP inhibition, ERK phosphorylation) .
  • Reference interspecies variability in kinin metabolism (e.g., peptidase activity in rodent plasma) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices, and how can cross-reactivity with other kinins be minimized?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize using C18 columns and MRM transitions (e.g., m/z 1092.27 → fragment ions) .
  • ELISA: Use kits validated for specificity (e.g., Enzo Life Sciences ADI-900-206) with cross-reactivity checks against Lys-BK and [Des-Arg9]-Bradykinin .
  • Sample Preparation: Acidify matrices (0.1% formic acid) to inhibit peptidases, and include protease inhibitors during extraction .

Q. What strategies can be employed to differentiate B1 receptor-mediated effects from potential off-target interactions in complex physiological systems?

  • Pharmacological Antagonists: Co-administer B1R antagonists (e.g., Fulimetibant ) to confirm receptor specificity.
  • Genetic Knockout Models: Use B1R⁻/⁻ mice or CRISPR-edited cells to isolate receptor-dependent pathways .
  • Comparative Agonist Profiling: Test structurally distinct B1R agonists (e.g., [Hyp³]-Bradykinin ) to identify conserved signaling outputs.

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